(R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol
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Overview
Description
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a phenol precursor reacts with an electrophile.
Industrial Production Methods
Industrial production of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives, depending on the reagents used.
Scientific Research Applications
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can be compared with other similar compounds, such as:
®-2-(Amino(cyclopropyl)methyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol: Similar structure but with a chloro group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-nitrophenol: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[(R)-amino(cyclopropyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3/t11-/m1/s1 |
InChI Key |
CVTUATVVDRJTQZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
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